molecular formula C9H13BrN2O2S B12944222 tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate

Cat. No.: B12944222
M. Wt: 293.18 g/mol
InChI Key: ZSFRFVFEUXAGNG-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a carbamate-protected amine on an isothiazole core, a privileged structure in bioactive molecules. The bromine atom at the 5-position and the methyl group at the 3-position serve as versatile handles for further functionalization via cross-coupling reactions and other synthetic transformations, allowing researchers to create diverse compound libraries. The isothiazole scaffold is of significant pharmacological interest. Isothiazolone derivatives are known to exhibit a range of biological activities, primarily functioning through reactive mechanisms with intracellular thiols such as glutathione, which can impair cell function . This reactivity underpins their historical use as powerful biocides and preservatives . In a research context, this bromo-methyl-isothiazole building block enables the exploration of new chemical entities with potential applications in developing antimicrobial agents. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further derivatization. This product is strictly for research use only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13)

InChI Key

ZSFRFVFEUXAGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the isothiazole ring is highly reactive, enabling nucleophilic substitution (SNAr) under mild conditions. This reaction is pivotal for synthesizing derivatives with modified biological or physical properties.

Key Examples:

  • Amine Substitution: Reaction with primary/secondary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 5-amino-substituted isothiazoles.

  • Thiol Coupling: Thiols (e.g., benzyl mercaptan) displace bromine in the presence of a base (e.g., K₂CO₃), forming thioether derivatives.

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventTemperatureYield (%)Product Application
MethylamineDMF80°C75–85Antimicrobial intermediates
BenzylthiolTHF60°C70–78Agrochemical precursors

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to release free amines, which are valuable intermediates in drug synthesis.

Conditions:

  • Acidic Hydrolysis: HCl (6M) in dioxane/water (1:1) at 100°C for 6 hours cleaves the carbamate, yielding 5-bromo-3-methylisothiazol-4-amine.

  • Basic Hydrolysis: NaOH (2M) in ethanol/water at reflux produces the same amine but with slower kinetics.

Mechanistic Insight:
Hydrolysis proceeds via a two-step process:

  • Protonation of the carbamate oxygen (acidic) or attack by hydroxide (basic).

  • Release of CO₂ and tert-butanol, forming the amine.

Oxidative Transformations

The isothiazole ring exhibits stability under oxidative conditions, but the methyl group at the 3-position can undergo oxidation.

Example Reaction:

  • Oxidation of Methyl Group: Treatment with KMnO₄ in acidic aqueous acetone converts the methyl group to a carboxylic acid, yielding 5-bromo-3-carboxyisothiazol-4-yl carbamate.

Radical-Mediated Reactions

Research on analogous isothiazolo[4,5-b]pyridines demonstrates the role of radical intermediates in bromine substitution. A study using TEMPO (a radical scavenger) confirmed the involvement of free radicals in bromine displacement reactions .

Experimental Evidence:

  • Adding TEMPO to a reaction mixture with tert-butyl (5-bromo-3-methylisothiazol-4-yl)carbamate and a nucleophile inhibited product formation, suggesting a radical pathway .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling:

  • Reaction with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water at 80°C produces biaryl derivatives .

Table 2: Cross-Coupling Efficiency

Boronic AcidCatalystYield (%)Application
4-MethoxyphenylXPhos Pd G389Drug candidate synthesis
3-ThienylPdCl₂(dppf)82Material science

Stability Under Thermal and Photolytic Conditions

The compound demonstrates stability up to 150°C but undergoes decomposition under UV light, forming brominated byproducts .

Scientific Research Applications

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate is a chemical compound with a molecular weight of approximately 293.18 g/mol. Its structure features a bromine atom and a carbamate functional group attached to an isothiazole ring. The tert-butyl group enhances its lipophilicity and stability, making it suitable for use in pharmaceuticals and agrochemicals.

Applications

  • Agrochemicals: this compound can be used as a pesticide or fungicide due to its biological activity against various pathogens.
  • Pharmaceuticals: It can serve as a lead compound in drug development. Research indicates that similar compounds exhibit antimicrobial and antifungal properties and can inhibit the growth of certain bacterial strains. The isothiazole moiety is often associated with biological activity, particularly in inhibiting certain enzymes or interacting with cellular targets.

Reactivity

The reactivity of this compound primarily involves nucleophilic substitution reactions due to the presence of the bromine atom. The bromine can be substituted by various nucleophiles, leading to the formation of different derivatives. Additionally, the carbamate group can undergo hydrolysis under acidic or basic conditions, releasing carbon dioxide and producing the corresponding amine.

Similar Compounds

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

tert-Butyl Carbamate Derivatives

The tert-butyl carbamate group is widely used in organic synthesis. Key comparisons include:

Compound Name Substituents on Heterocycle Molecular Weight (g/mol) Key Reactivity/Stability Features
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate 5-Br, 3-Me ~290.2 Bromine enables cross-coupling; methyl enhances steric hindrance
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl, 4-OMe, NH₂ ~286.4 Methoxy and amino groups favor hydrogen bonding; lacks halogen reactivity
Thiazol-5-ylmethyl carbamate derivatives Thiazole core, variable substituents Varies (e.g., ~500–600) Thiazole (vs. isothiazole) alters electronic properties; hydroperoxy groups increase oxidative instability

Key Findings :

  • Reactivity: The bromine atom in the target compound enables Suzuki or Buchwald-Hartwig couplings, a feature absent in non-halogenated analogs like the cyclohexyl derivative in .
  • Stability : tert-Butyl carbamates generally resist basic conditions but cleave under acidic environments. The 3-methyl group in the target compound may slow hydrolysis compared to unsubstituted analogs.
  • Biological Relevance : Thiazole-based carbamates () often exhibit antimicrobial or enzyme-inhibitory properties, but isothiazole derivatives like the target compound may differ due to altered sulfur-nitrogen ring geometry .

Isothiazole vs. Thiazole Derivatives

The isothiazole ring (S-N adjacency) in the target compound contrasts with thiazole (S-N separated by one carbon) in analogs from . This structural difference impacts:

  • Electronic Properties : Isothiazoles exhibit greater electron deficiency at the nitrogen, influencing nucleophilic substitution rates.
  • Thermodynamic Stability : Isothiazoles are generally less stable than thiazoles under oxidative conditions due to ring strain.
  • Synthetic Utility : Bromine at position 5 in the target compound offers a handle for palladium-catalyzed reactions, whereas thiazole derivatives in rely on hydroperoxy or ureido groups for reactivity .

Halogenated Isothiazole Carbamates

Comparison with halogenated analogs:

Halogen Compound Example Reactivity with Nucleophiles Applications
Br Target compound High (cross-coupling) Pharmaceuticals, agrochemicals
Cl 5-Chloro-3-methylisothiazol-4-yl carbamate Moderate (slower coupling) Intermediate for less-demanding reactions
I 5-Iodo analogs (e.g., , Step 7 ) Very high (but costly) Radiolabeling, high-yield couplings

Insights : Bromine offers a balance between reactivity and cost-effectiveness. Iodo derivatives (as in ) are more reactive but less commonly used due to expense and handling challenges.

Biological Activity

tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on a review of current literature.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁BrN₂O₂S
  • Molecular Weight : 293.18 g/mol
  • Functional Groups : The compound features a bromine atom, a carbamate group, and an isothiazole ring, contributing to its unique biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with cellular metabolism due to the presence of the isothiazole moiety.
  • Antifungal Activity : The compound has shown efficacy as a fungicide, making it suitable for agricultural applications. Its ability to disrupt fungal cell membranes contributes to its effectiveness against plant pathogens.

Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Pseudomonas aeruginosa64128
Candida albicans816

These findings suggest that the compound is particularly effective against Candida albicans, indicating potential use in treating fungal infections.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to determine the safety profile of this compound. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 25 μM against human liver cells, suggesting moderate cytotoxicity.

The selectivity index (SI), calculated as the ratio of IC50 to MIC, indicates that while the compound possesses antimicrobial properties, careful consideration is needed regarding its cytotoxic effects on human cells.

Case Studies and Applications

  • Agricultural Use : Due to its antifungal properties, this compound has been investigated as a potential fungicide in crop protection. Field trials have demonstrated significant reductions in fungal infections in treated crops compared to untreated controls.
  • Pharmaceutical Development : The compound serves as a lead structure for developing new antimicrobial agents. Its derivatives are being synthesized and evaluated for enhanced efficacy and reduced toxicity profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on the isothiazole ring followed by bromination at the 5-position. A representative approach includes:

  • Coupling the isothiazole core with Boc anhydride in the presence of a base (e.g., DIEA) and a catalyst like DMAP in THF under reflux .
  • Bromination using NBS (N-bromosuccinimide) or similar reagents, with careful control of temperature and stoichiometry to avoid over-bromination.
  • Purification via column chromatography or recrystallization. Validate intermediates using NMR and LC-MS .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL or SHELXD for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., bromine at C5, methyl at C3) .
  • HPLC-MS : To assess purity and molecular weight .

Q. What safety precautions should be observed during handling?

While specific SDS data for this compound is limited, analogous tert-butyl carbamates exhibit hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Recommended precautions:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation of dust/aerosols.
  • Store in a cool, dry, ventilated area away from incompatible reagents (strong acids/bases) .

Q. What are the stability profiles of this compound under typical laboratory conditions?

  • Thermal stability : Stable at room temperature but may degrade under prolonged heating (>100°C).
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Hydrolysis of the carbamate group may occur in acidic/basic aqueous conditions. Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can researchers optimize reaction yields during synthesis?

  • Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere (N2_2/Ar) to prevent side reactions.
  • Monitor reaction progress via TLC or in-situ FTIR.
  • Optimize stoichiometry: Excess Boc anhydride (1.2–1.5 eq) improves coupling efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 5-position of the isothiazole ring?

The bromination regioselectivity is influenced by electronic and steric factors:

  • Electron-donating groups (e.g., methyl at C3) activate adjacent positions (C4/C5) for electrophilic substitution.
  • Steric hindrance from the tert-butyl carbamate at C4 directs bromination to C5. Computational studies (DFT) can model charge distribution and transition states .

Q. How do structural analogs (e.g., thiophene vs. isothiazole derivatives) compare in reactivity or biological activity?

  • Reactivity : Isothiazoles are more electron-deficient than thiophenes, affecting electrophilic substitution rates.
  • Biological activity : The bromine atom enhances electrophilic interactions in target binding (e.g., kinase inhibition). Compare IC50_{50} values of analogs in enzyme assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies may arise from:

  • Purity of starting materials (e.g., Boc-protected intermediates).
  • Reaction scale: Microscale reactions (<1 mmol) often report lower yields due to handling losses.
  • Workup methods: Acidic quenching (e.g., HCl) may hydrolyze the Boc group if pH is not controlled .

Q. How can the compound’s stability in biological assays be improved?

  • Prodrug strategies : Modify the carbamate to a more stable group (e.g., amide).
  • Formulation : Use DMSO stock solutions stored at -20°C to minimize hydrolysis.
  • Buffer optimization : Avoid phosphate buffers (pH >7) that accelerate degradation .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., proteins)?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics with immobilized receptors.
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution .
  • Metabolic profiling : Use LC-HRMS to identify in vitro metabolites and assess metabolic stability .

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